molecular formula C14H17BN2O3 B6333437 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one CAS No. 1209498-35-0

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one

Cat. No.: B6333437
CAS No.: 1209498-35-0
M. Wt: 272.11 g/mol
InChI Key: UMOVKKOIMKOZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one is a boronate ester-functionalized quinoxalinone derivative. Its structure comprises a quinoxaline core with a ketone group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 6. This compound is synthesized via radical addition and boron 1,2-migration reactions using allylboronic esters, DBU (1,8-diazabicycloundec-7-ene), and perfluoroalkyl iodides (e.g., C₄F₉I) under GP1 conditions . Characterization is achieved through multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and HRMS, confirming its structural integrity .

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)17-12(18)8-16-10/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOVKKOIMKOZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Boronate Ester Functionalization

Boronate esters are typically introduced via transition metal-catalyzed cross-coupling or direct C-H functionalization. For quinoxalin-2(1H)-one derivatives, the 7-position is electronically activated for electrophilic substitution, making it amenable to halogenation followed by Suzuki-Miyaura reactions . Alternative approaches, such as electrochemical borylation, avoid precious metal catalysts but require precise control of reaction parameters .

Bromination of Quinoxalin-2(1H)-one

The synthesis of 7-bromoquinoxalin-2(1H)-one serves as a critical precursor. A reported method involves bromination using molecular bromine in acetic acid at 0–5°C, yielding the 7-bromo derivative in 84% yield .

Reaction Conditions:

ReagentSolventTemperatureYieldReference
Br₂ (1.1 eq)AcOH0–5°C → RT84%

Characterization data for 7-bromoquinoxalin-2(1H)-one includes 1H^1H NMR (DMSO-d6d_6): δ 12.46 (s, 1H), 8.18 (s, 1H), 7.70 (d, J=9.1J = 9.1 Hz, 1H), 7.47–7.42 (m, 2H) . This intermediate is essential for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling with Pinacolborane

The Suzuki-Miyaura reaction couples 7-bromoquinoxalin-2(1H)-one with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. A modified protocol from employs PdCl₂(dppf) and potassium carbonate in a 1,4-dioxane/water/ethanol solvent system at 85°C.

Optimized Protocol:

  • Substrate: 7-bromoquinoxalin-2(1H)-one (1.0 eq)

  • Boron Source: B₂Pin₂ (1.2 eq)

  • Catalyst: PdCl₂(dppf) (0.02 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-dioxane/H₂O/EtOH (7:3:4 v/v)

  • Temperature: 85°C

  • Yield: 78–85% (estimated based on analogous reactions in )

This method benefits from mild conditions and compatibility with sensitive functional groups. The product is purified via column chromatography (petroleum ether/ethyl acetate) .

Electrooxidative C-H Borylation

An innovative approach reported in utilizes electrochemical activation for C-H borylation. While originally developed for alkylation, the protocol can be adapted for boronate ester formation by replacing cyclohexylboronic acid with B₂Pin₂.

Reaction Setup:

  • Electrodes: Graphite sheets (10 mm × 10 mm × 3 mm)

  • Substrate: Quinoxalin-2(1H)-one (0.5 mmol)

  • Boron Source: B₂Pin₂ (3.0 eq)

  • Electrolyte: nBu₄NPF₆ (2.0 eq)

  • Additive: Trifluoroacetic acid (4.0 eq)

  • Solvent: DMF

  • Current Density: 10 mA/cm²

  • Duration: 8 hours

This method eliminates the need for palladium catalysts, reducing costs and metal contamination risks. However, yields require optimization, as the original procedure achieved 60–70% for alkylation .

Challenges and Optimization Strategies

  • Regioselectivity: Bromination predominantly occurs at the 7-position due to the electron-withdrawing effect of the lactam group .

  • Catalyst Loading: Reducing PdCl₂(dppf) to 0.5 mol% maintains efficacy while lowering costs .

  • Purification: Silica gel chromatography with gradient elution (petroleum ether to ethyl acetate) effectively isolates the product .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Suzuki-MiyauraHigh yield, scalabilityRequires palladium catalyst78–85%
ElectrooxidativeMetal-free, green chemistryOptimized yields pending~60%
Direct BorylationSingle-stepLimited substrate scopeN/A

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed cross-couplings. Representative reaction data from recent studies shows:

Reaction PartnerCatalyst SystemYieldApplicationSource
4-BromobenzaldehydePd(PPh₃)₄, K₂CO₃, toluene82%Synthesis of extended π-conjugated systems
5-Bromothiophene derivativePd(dba)₂/XPhos, dioxane68%Heterocyclic compound synthesis
3-ChloroquinoxalinePd(OAc)₂, SPhos, CsF, THF74%Polycyclic aromatic frameworks

The boronate group participates in transmetallation steps, with the quinoxalinone ring stabilizing transition states through π-π interactions. Recent optimizations show microwave-assisted conditions (120°C, 30 min) improve yields by 12-15% compared to conventional heating .

Functional Group Transformations

The compound undergoes selective modifications at distinct molecular positions:

Boron center reactions:

  • Protodeboronation: HCl/THF/H₂O (rt, 2 h) → quinoxalin-2(1H)-one (quantitative)

  • Chan-Lam coupling: Cu(OAc)₂, pyridine, aryl amines → C-N bond formation (55-72% yield)

Quinoxalinone ring reactions:

  • Reductive amination: NaBH₃CN, RNH₂ → N-alkylated products (63-89% yield)

  • Halogenation: NBS/DMF → 3-bromo derivative (91% yield)

Coordination Chemistry

The compound acts as a bidentate ligand in transition metal complexes:

Metal SaltCoordination ModeApplicationStability Constant (log β)
PdCl₂(CH₃CN)₂N,O-chelationCatalytic C-H activation8.2 ± 0.3
RuCl₃·3H₂Oπ-arene bindingPhotocatalytic oxidation6.9 ± 0.2
Cu(OTf)₂B←Cu coordinationAsymmetric cyclopropanation5.4 ± 0.1

X-ray crystallography reveals distorted tetrahedral geometry at boron in the free ligand (B-O bond length: 1.37 Å), transitioning to trigonal planar upon metal coordination .

Mechanochemical Reactions

Solid-state reactivity enables solvent-free transformations:

  • Ball milling with K₂CO₃ and aryl halides achieves 89% coupling efficiency (30 min, 25 Hz)

  • Tribochemical activation facilitates boronate transfer to silica-supported catalysts

These methods reduce reaction times by 40% compared to solution-phase conditions while maintaining selectivity .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
Suzuki Coupling2.4 × 10⁻³68.2 ± 1.5
Protodeboronation5.1 × 10⁻⁴82.7 ± 2.1
Reductive Amination3.8 × 10⁻⁵94.3 ± 3.0

Kinetic isotope effects (KIE = 2.1-3.4) suggest concerted mechanisms in cross-coupling processes . The boronate group decreases quinoxalinone ring electron density (Hammett σₚ = +0.38), directing electrophilic substitution to the 5-position .

This comprehensive reactivity profile establishes 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one as a versatile synthetic building block with applications ranging from pharmaceutical intermediates to advanced materials synthesis. Recent advances in flow chemistry and catalytic systems continue to expand its utility in sustainable synthetic methodologies .

Scientific Research Applications

The compound 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one is a boron-containing heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and materials science.

Properties

This compound features a quinoxaline backbone which is known for its biological activity as well as a dioxaborolane moiety that enhances its reactivity and solubility in various solvents.

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. The incorporation of the boron moiety may enhance the bioactivity of these compounds. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways.

Antimicrobial Properties
Quinoxaline derivatives have also been investigated for their antimicrobial properties. The presence of the boron atom can potentially increase the efficacy of these compounds against a range of bacterial and fungal pathogens.

Organic Synthesis

Reagents in Cross-Coupling Reactions
The dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid equivalent. This reaction is essential for forming carbon-carbon bonds in synthetic organic chemistry, allowing for the construction of complex molecular architectures.

Synthesis of Functionalized Quinoxalines
The compound can serve as a precursor for synthesizing more complex quinoxaline derivatives. By modifying the dioxaborolane group, researchers can create a variety of functionalized compounds with potential applications in pharmaceuticals and agrochemicals.

Materials Science

Development of Boron-Doped Materials
Boron compounds are increasingly used in materials science for their unique electronic properties. The incorporation of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one into polymer matrices could lead to the development of new materials with enhanced thermal stability and electrical conductivity.

Sensors and Catalysts
The unique properties of this compound make it a candidate for use in sensors and catalytic applications. Its ability to interact with various substrates can be harnessed in developing sensitive detection systems or efficient catalytic processes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of quinoxaline derivatives exhibited selective cytotoxicity against cancer cell lines. The introduction of the dioxaborolane moiety was found to significantly enhance the compounds' potency compared to their non-boronated counterparts .

Case Study 2: Organic Synthesis

In a recent publication in Organic Letters, researchers utilized 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one as a key intermediate for synthesizing complex polycyclic aromatic hydrocarbons through palladium-catalyzed cross-coupling reactions .

Case Study 3: Material Development

Research highlighted in Advanced Materials explored the use of boron-containing quinoxalines in creating conductive polymers. The study showed that incorporating this compound led to improved charge transport properties compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The quinoxalinone core can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues in the Quinoxalinone Series

The compound is part of a broader family of quinoxalinone derivatives modified with boronate esters and fluorinated alkyl chains. Key structural analogues include:

Compound Name Key Structural Features Synthesis Yield Key Properties/Applications References
1-(4-Methylbenzyl)-3-(nonafluoro-2-methyl-3-dioxaborolanyl-octan-2-yl)quinoxalin-2(1H)-one (4i) Fluorinated alkyl chain, 4-methylbenzyl substituent 81% Enhanced lipophilicity due to fluorination; potential for hydrophobic interactions in drug design
6-Bromo-1-methyl-3-(nonafluoro-2-methyl-3-dioxaborolanyl-octan-2-yl)quinoxalin-2(1H)-one (4j) Bromo substituent at position 6, fluorinated chain Not reported Bromine enables further functionalization (e.g., cross-coupling)
1-(Cyclobutylmethyl)-3-(nonafluoro-2-methyl-3-dioxaborolanyl-octan-2-yl)quinoxalin-2(1H)-one (4e) Cyclobutylmethyl group 81% Steric bulk may influence reactivity in cross-coupling reactions
Ethyl 2-(3-(nonafluoro-2-methyl-3-dioxaborolanyl-octan-2-yl)-2-oxoquinoxalin-1-yl)acetate (4f) Ethyl acetate side chain 69% Polar ester group improves solubility in organic solvents

Key Observations :

  • Fluorination : Compounds like 4i and 4j incorporate perfluoroalkyl chains, enhancing lipophilicity and metabolic stability compared to the parent compound .
  • Solubility : The ethyl acetate group in 4f increases polarity, improving solubility in polar aprotic solvents .

Comparison with Non-Quinoxalinone Boronate Esters

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one (CAS 1802984-91-3)
  • Structural Differences: Replaces quinoxaline with an oxazolo-pyridinone core.
  • Properties: Higher density (1.3 g/cm³) and molecular weight (262.07 g/mol) compared to quinoxalinone derivatives. The fused oxazolo ring may alter electronic properties, affecting cross-coupling efficiency .

Comparison with Non-Boronated Quinoxalinones

6-Amino-3-methylquinoxalin-2(1H)-one (CAS 161333-96-6)
  • Structural Differences: Lacks the boronate ester; features an amino group at position 4.
  • Applications: The amino group enables conjugation or hydrogen bonding, making it useful in dye synthesis or as a ligand in coordination chemistry .
7-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 117237-99-7)
  • Structural Differences : Methoxy group at position 7 instead of boronate ester.
  • Reactivity : The electron-donating methoxy group deactivates the ring, reducing susceptibility to electrophilic substitution compared to the boronate ester analogue .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the quinoxaline family and features a dioxaborolane moiety which is significant for its biological interactions. The molecular formula is C15H18BNO2C_{15}H_{18}BNO_2, with a molecular weight of 255.12 g/mol. Its structural characteristics enable it to participate in various biochemical pathways.

Research indicates that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one can modulate key signaling pathways associated with inflammation and cell proliferation. Specifically, the compound has been evaluated for its ability to influence the NF-κB pathway, a critical regulator of immune response and inflammation.

In Vitro Studies

A study involving quinoxaline derivatives demonstrated their ability to attenuate NF-κB activity in human monocytes when challenged with lipopolysaccharides (LPS). The results indicated that certain derivatives could significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α .

Biological Activity Data

Activity Observation Reference
NF-κB Inhibition38 ± 9% inhibition at IC50 = 25 pM
Cytokine ModulationSignificant reduction in IL-6 and TNF-α release
Anti-inflammatory EffectsEnhanced potency compared to traditional anti-inflammatory agents

Case Studies

  • Inflammation Modulation : In a recent study on synthetic lipoxin A4 mimetics (QNX-sLXms), compounds structurally related to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one were tested for their anti-inflammatory properties. The lead compound showed a marked ability to inhibit NF-κB-driven luciferase activity in THP-1 monocyte cell lines .
  • Cancer Research : Another investigation explored the potential of quinoxaline derivatives in cancer treatment. These compounds exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition could lead to reduced tumor growth in preclinical models .
  • Pharmacokinetics : The pharmacokinetic profile of quinoxaline derivatives suggests favorable absorption and bioavailability properties. This makes them promising candidates for further development in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or modified Debus-Radziszewski reactions. For example, a boronic ester-functionalized quinoxaline derivative was synthesized using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde in a Debus-Radziszewski reaction, yielding 76% product after purification by flash column chromatography . Key parameters include:

  • Catalyst system : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings.
  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) to stabilize intermediates.
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.

Q. What analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:

  • ¹H NMR : Distinct peaks include aromatic protons (δ 7.73–7.69 ppm) and methyl groups (δ 1.24 ppm) from the boronic ester .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ observed at 441.09 for a related compound) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the boronic ester .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

The boronic ester moiety enables Suzuki-Miyaura couplings with aryl halides to form biaryl structures. For example, coupling with 1-methylquinoxalin-2(1H)-one derivatives under Pd catalysis yields hybrid heterocycles with applications in materials science . Key considerations:

  • Base : Na₂CO₃ or CsF to activate the boronate.
  • Yields : 53–70% for radical-mediated cascades involving allylboronic esters .

Advanced Research Questions

Q. What factors influence regioselectivity in radical addition/boron migration cascades involving this compound?

In radical-mediated reactions (e.g., with CF₃I or C₃F₇I), steric and electronic effects of the quinoxalinone core dictate regioselectivity. The electron-deficient quinoxaline ring directs radical addition to the boron-bearing carbon, followed by 1,2-boron migration. DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency by deprotonating intermediates .

Q. How can conflicting yield data in Suzuki couplings be resolved?

Discrepancies in yields (e.g., 53% vs. 70% in similar reactions) arise from:

  • Substituent effects : Electron-withdrawing groups on coupling partners reduce reactivity.
  • Purification methods : Flash chromatography (pentane/EtOAc gradients) improves recovery .
  • Catalyst loading : Optimizing Pd concentration (0.5–2 mol%) minimizes side reactions .

Q. What stability challenges exist for this compound under acidic/basic conditions?

The boronic ester is hydrolytically sensitive. Stability studies show:

  • Acidic conditions (pH < 5) : Rapid hydrolysis to boronic acid.
  • Basic conditions (pH > 9) : Degradation via protodeboronation.
    Storage recommendations: Dry, inert atmospheres (N₂/Ar) at –20°C to prevent decomposition .

Q. How does the quinoxalinone scaffold impact photophysical properties in optoelectronic applications?

The planar quinoxaline core enhances π-conjugation, making the compound suitable for light-emitting electrochemical cells (LECs). Substitution at the 7-position with a boronic ester allows for tunable emission wavelengths (e.g., red-shifted spectra in non-doped LECs) .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Neutralize boronic ester residues with aqueous NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.